N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Selective Histone Deacetylase Inhibitors for Alzheimer's Disease
A study developed a series of compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which could ameliorate Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation. This research highlights the potential of specific chemical structures in developing treatments for neurodegenerative diseases (Hsueh-Yun Lee et al., 2018).
Nonpeptide Angiotensin II Receptor Antagonists
Another study explored the synthesis of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensive agents, demonstrating the role of certain chemical backbones in the development of cardiovascular disease treatments (D. Carini et al., 1991).
HIV Integrase Inhibitors
Research on the metabolic fate and excretion balance of potent HIV integrase inhibitors using 19F-NMR spectroscopy underscores the importance of chemical structure analysis in optimizing drug efficacy and safety (E. Monteagudo et al., 2007).
Anti-Inflammatory and Analgesic Agents
A study synthesized novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase inhibitory activity, showcasing the therapeutic applications of chemical derivatives in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Skin Microsomes and Cytosol Hydrolysis
Research on the hydrolysis of parabens by skin microsomes and cytosol from humans and minipigs, as well as in whole skin in short-term culture, provides insights into dermal absorption and metabolism. This study illustrates the biochemical applications of chemical compounds in dermatological and cosmetic research (C. Jewell et al., 2007).
Future Directions
Isoxazole and its derivatives have a wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-12(11-3-6-15-19-11)14-8-13(17)5-1-2-10-9(13)4-7-18-10/h3-4,6-7,17H,1-2,5,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGENELFATHDLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=NO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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